molecular formula C10H12O4S B1585008 Methyl [(4-methylphenyl)sulfonyl]acetate CAS No. 50397-64-3

Methyl [(4-methylphenyl)sulfonyl]acetate

Cat. No.: B1585008
CAS No.: 50397-64-3
M. Wt: 228.27 g/mol
InChI Key: JMUZMDKWJWSBCU-UHFFFAOYSA-N
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Description

Methyl [(4-methylphenyl)sulfonyl]acetate is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known to participate in selective 1-substitution reactions of tetrazole

Cellular Effects

It has been used as an electrolyte additive in Li-ion batteries, where it forms a stable Solid Electrolyte Interphase (SEI) layer

Molecular Mechanism

It is known to participate in selective 1-substitution reactions of tetrazole

Temporal Effects in Laboratory Settings

In laboratory settings, Methyl p-toluenesulfonylacetate has been shown to form a stable SEI layer in Li-ion batteries . This suggests that it has a degree of stability and does not degrade quickly. The long-term effects of Methyl p-toluenesulfonylacetate on cellular function in in vitro or in vivo studies have not been documented.

Biological Activity

Methyl [(4-methylphenyl)sulfonyl]acetate (MMSA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of MMSA, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

MMSA is characterized by the presence of a sulfonyl group attached to a methyl acetate moiety and a 4-methylphenyl group. Its molecular formula is C10H12O4SC_{10}H_{12}O_4S, with a molecular weight of approximately 240.27 g/mol. The unique structure imparts specific chemical reactivity and potential biological effects.

Biological Activity Overview

Research indicates that MMSA exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory contexts. The following sections detail its effects on various biological systems.

Antimicrobial Activity

MMSA has shown promising results in antimicrobial evaluations against several pathogens:

  • Bacterial Inhibition : Studies have demonstrated that MMSA derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial properties .
  • Fungal Activity : The compound also displays antifungal properties against pathogens like Candida albicans and Aspergillus niger, making it a candidate for further development as an antifungal agent .

Table 1: Antimicrobial Efficacy of MMSA Derivatives

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Bacillus subtilis0.25Bactericidal
Candida albicansVariesFungicidal
Aspergillus nigerVariesFungicidal

Anti-inflammatory Activity

MMSA has been investigated for its anti-inflammatory properties, particularly its ability to modulate immune responses:

  • Cytokine Inhibition : Research indicates that MMSA can inhibit the secretion of pro-inflammatory cytokines in macrophages, suggesting its potential utility in treating inflammatory diseases. This effect may be linked to the compound's ability to inhibit nitric oxide production, which is a critical mediator in inflammation.

Case Study: Inhibition of Nitric Oxide Secretion
In vitro studies have shown that MMSA significantly reduces nitric oxide levels in activated macrophages, indicating its potential as an anti-inflammatory agent. This mechanism could be beneficial for therapeutic applications targeting inflammatory conditions.

The specific mechanisms through which MMSA exerts its biological effects are still under investigation. However, it is believed that the sulfonyl group plays a crucial role in interacting with various biological targets, potentially influencing pathways involved in inflammation and microbial resistance.

Pharmacokinetics

MMSA is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in laboratory settings for biological evaluations. Understanding the pharmacokinetics of MMSA is essential for determining its efficacy and safety profile in therapeutic applications.

Comparative Analysis with Similar Compounds

MMSA can be compared with other sulfonamide derivatives to highlight its unique features:

Table 2: Comparison of Sulfonamide Derivatives

CompoundStructure TypeUnique Features
This compoundSulfonamide derivativeContains a 4-methylphenyl group
Methyl [(4-chlorophenyl)sulfonyl]acetateSulfonamide derivativeChlorinated aromatic ring
Ethyl [(4-chlorophenyl)sulfonyl]acetateEthyl ester derivativeEthyl group instead of methyl

Properties

IUPAC Name

methyl 2-(4-methylphenyl)sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-3-5-9(6-4-8)15(12,13)7-10(11)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUZMDKWJWSBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964653
Record name Methyl (4-methylbenzene-1-sulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50397-64-3
Record name Methyl ((4-methylphenyl)sulfonyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050397643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (4-methylbenzene-1-sulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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